A-1331852

Description

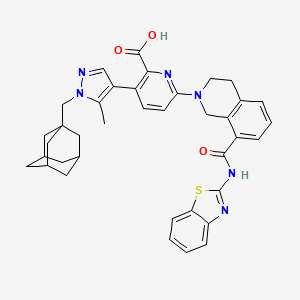

Structure

3D Structure

Properties

IUPAC Name |

3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38N6O3S/c1-22-29(19-39-44(22)21-38-16-23-13-24(17-38)15-25(14-23)18-38)27-9-10-33(41-34(27)36(46)47)43-12-11-26-5-4-6-28(30(26)20-43)35(45)42-37-40-31-7-2-3-8-32(31)48-37/h2-10,19,23-25H,11-18,20-21H2,1H3,(H,46,47)(H,40,42,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQQONWEDCOTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-1331852: A Deep Dive into its Apoptotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of A-1331852, a potent and selective BCL-XL inhibitor, in the induction of apoptosis. A-1331852 represents a significant tool in cancer research and a potential therapeutic agent, warranting a detailed understanding of its molecular interactions and cellular consequences.

Core Mechanism: Selective Inhibition of BCL-XL

A-1331852 is a BH3 mimetic that selectively binds to the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL) with high affinity.[1] The primary mechanism of A-1331852 is the disruption of the protein-protein interaction between BCL-XL and pro-apoptotic BCL-2 family members, particularly the BH3-only protein BIM (BCL-2 interacting mediator of cell death).[1] In healthy cells, BCL-XL sequesters BIM, preventing it from activating the pro-apoptotic effector proteins BAX and BAK. By binding to the BH3-binding groove of BCL-XL, A-1331852 displaces BIM, liberating it to activate BAX and BAK.

This targeted disruption initiates the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. The activation of BAX and BAK leads to their oligomerization on the outer mitochondrial membrane, forming pores that increase mitochondrial outer membrane permeabilization (MOMP). This critical event triggers the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c.

Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of dATP, assembles into the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Quantitative Data

The potency and selectivity of A-1331852 have been quantified through various in vitro assays. The following tables summarize key binding affinities and cellular potencies.

Table 1: Binding Affinity (Ki) of A-1331852 for BCL-2 Family Proteins

| Protein | Ki (nM) |

| BCL-XL | <0.01[1] |

| BCL-2 | 6[1] |

| BCL-W | 4[1] |

| MCL-1 | 142[1] |

Table 2: Cellular Potency (EC50/IC50) of A-1331852 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | EC50/IC50 (nM) |

| MOLT-4 | Acute Lymphoblastic Leukemia | Cell Viability | 6 |

| NCI-H847 | Small Cell Lung Cancer | CellTiter-Glo | 3 |

| NCI-H1417 | Small Cell Lung Cancer | CellTiter-Glo | 7 |

| SET-2 | Myeloid Leukemia | CellTiter-Glo | 80 |

| HEL | Erythroleukemia | CellTiter-Glo | 120 |

| OCI-M2 | Myeloid Leukemia | CellTiter-Glo | 100 |

| MEC04 | T/NK-cell Lymphoma | Cell Viability | ~1100 |

| SNK6 | T/NK-cell Lymphoma | Cell Viability | >10000 |

| SNT15 | T/NK-cell Lymphoma | Cell Viability | >10000 |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the apoptotic mechanism of A-1331852.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cells of interest

-

A-1331852

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Protocol:

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and culture overnight.

-

Treat cells with a serial dilution of A-1331852 or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 values.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate apoptotic from necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Protocol:

-

Harvest cells after treatment with A-1331852 or vehicle control.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)

This assay measures the activity of the key executioner caspases, caspase-3 and -7, using a luminogenic substrate.

Materials:

-

Treated and control cells

-

96-well white-walled plates

-

Caspase-Glo® 3/7 Assay Kit (Promega)

-

Luminometer

Protocol:

-

Seed cells in a 96-well white-walled plate and treat with A-1331852 or vehicle control.

-

Equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents gently by orbital shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours.

-

Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

Co-Immunoprecipitation of BCL-XL and BIM

This technique is used to demonstrate the disruption of the BCL-XL:BIM complex by A-1331852.

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-BCL-XL antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-BIM and anti-BCL-XL antibodies for Western blotting

-

SDS-PAGE and Western blotting reagents and equipment

Protocol:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Pre-clear the lysates with protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with an anti-BCL-XL antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-BIM and anti-BCL-XL antibodies to detect the co-immunoprecipitated proteins. A decrease in the amount of BIM co-immunoprecipitated with BCL-XL in A-1331852-treated cells indicates disruption of the complex.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels and cleavage of key proteins in the apoptotic pathway.

Materials:

-

Treated and control cell lysates

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-BCL-XL, anti-BIM)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting reagents and equipment

-

Chemiluminescence detection system

Protocol:

-

Prepare cell lysates and determine protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system. Look for an increase in cleaved caspase-3 and cleaved PARP as markers of apoptosis.

References

A-1331852: A Selective BCL-XL Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of A-1331852, a first-in-class, potent, and orally bioavailable small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL). A-1331852 serves as a critical tool for investigating the role of BCL-XL in apoptosis and is a subject of interest in cancer research, particularly for solid tumors and in combination therapies.

Core Mechanism of Action

A-1331852 is a BH3 mimetic, meaning it mimics the action of the BH3 domain of pro-apoptotic proteins like BIM. In the intrinsic apoptosis pathway, BCL-XL sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). By binding with high affinity to the BH3-binding groove of BCL-XL, A-1331852 competitively displaces these pro-apoptotic proteins.[1][2] This disruption liberates proteins like BIM, allowing for the activation of BAX and BAK, which leads to MOMP, cytochrome c release from the mitochondria, and subsequent activation of the caspase cascade, culminating in apoptosis.[1]

Quantitative Data

The potency and selectivity of A-1331852 have been characterized through various biochemical and cellular assays.

This table summarizes the binding affinity of A-1331852 to key BCL-2 family proteins, demonstrating its high selectivity for BCL-XL.

| Protein | Binding Affinity (Ki, nM) | Selectivity vs. BCL-XL |

| BCL-XL | <0.01 [3][4] | - |

| BCL-2 | 6[3][4] | >600-fold[5] |

| BCL-W | 4[3][4] | >400-fold[5] |

| MCL-1 | 142[3][4] | >14,000-fold[5] |

This table presents the in vitro efficacy of A-1331852 in inducing cell death in various cancer cell lines.

| Cell Line | Cancer Type | Potency (EC50 / IC50, nM) |

| MOLT-4 | Acute Lymphoblastic Leukemia | 6[1][4][6] |

| NCI-H847 | Small Cell Lung Cancer | 3[7] |

| NCI-H1417 | Small Cell Lung Cancer | 7[7] |

| SET-2 | Myeloid Leukemia | 80[7] |

| OCI-M2 | Myeloid Leukemia | 100[7] |

| HEL | Erythroleukemia | 120[7] |

| RS4;11 | Acute Lymphoblastic Leukemia | >5000 (Selective)[6] |

Pharmacokinetic properties of A-1331852 following a 5 mg/kg dose.

| Species | Route | t1/2 (h) | Cmax (µM) | AUC (µM·h) | F (%) |

| Rat | IV | 3.9[6] | - | 94.9[6] | - |

| Rat | PO | - | 1.97[6] | 12.5[6] | 13[6] |

| CD-1 Mouse | IV | 2.4[6] | - | 34.5[6] | - |

| CD-1 Mouse | PO | - | 1.46[6] | 3.81[6] | 11[6] |

Summary of A-1331852's antitumor activity in a Colo205 colorectal cancer xenograft model.

| Treatment Group | Dosing Schedule | Max Tumor Growth Inhibition (TGImax, %) | Tumor Growth Delay (TGD, %) |

| A-1331852 | 25 mg/kg, PO, QD x 14 days | 35[1] | - |

| Irinotecan | 30 mg/kg, Q3D x 4 | 75[1] | 162[1] |

| A-1331852 + Irinotecan | Combination | 92[1] | 254[1] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

This assay quantitatively measures the binding affinity of A-1331852 to BCL-2 family proteins.

Principle: The assay measures the disruption of the interaction between a His-tagged BCL-XL protein and a biotinylated BIM BH3 peptide. A Terbium (Tb)-labeled anti-His antibody serves as the donor, and a dye-labeled streptavidin acts as the acceptor.[8] When BCL-XL and the BIM peptide are in proximity, FRET occurs. A-1331852 competes with the BIM peptide for binding to BCL-XL, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., LANCE Ultra Hiblock Buffer). Dilute Tb-labeled anti-His donor, dye-labeled streptavidin acceptor, His-tagged BCL-XL protein, and biotinylated BIM peptide to desired concentrations.[8][9]

-

Compound Plating: Serially dilute A-1331852 in DMSO and then in assay buffer. Add 5 µL of the diluted compound to wells of a 384-well microplate.[9]

-

Reagent Addition: Add 5 µL of the BCL-XL protein solution to each well. Add 5 µL of a pre-mixed solution of biotin-BIM peptide and streptavidin-acceptor. Finally, add 5 µL of the Tb-anti-His antibody donor.

-

Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light, to allow the binding reaction to reach equilibrium.[8][9]

-

Data Acquisition: Read the plate on a TR-FRET enabled microplate reader (e.g., Revvity EnVision). Measure emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 or 340 nm.[9]

-

Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Determine Ki values by fitting the concentration-response data to a competitive binding model.

This assay determines the cytotoxic effect of A-1331852 on cancer cell lines.

Principle: These assays measure metabolic activity as an indicator of cell viability. WST-1 and MTS assays measure the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[10] The CellTiter-Glo® assay quantifies ATP, which is indicative of metabolically active cells.[11]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium and allow them to attach overnight.[12]

-

Compound Treatment: Prepare serial dilutions of A-1331852 (e.g., 0-1,000 nM) and add them to the wells.[12]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[12]

-

Reagent Addition:

-

For WST-1/MTS: Add 10-20 µL of the reagent to each well and incubate for 1-4 hours at 37°C.[10]

-

For CellTiter-Glo®: Allow the plate and reagent to equilibrate to room temperature. Add a volume of reagent equal to the volume of cell culture medium in the well.

-

-

Data Acquisition:

-

For WST-1/MTS: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

For CellTiter-Glo®: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

-

-

Data Analysis: Normalize the results to vehicle-treated controls and calculate EC₅₀/IC₅₀ values using a non-linear regression curve fit.

This protocol assesses the in vivo antitumor efficacy of A-1331852.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with A-1331852, and tumor growth is monitored over time to evaluate the drug's efficacy.

Protocol:

-

Cell Implantation: Subcutaneously inoculate immunocompromised mice (e.g., NOD/SCID or SCID/Beige) with a suspension of human tumor cells (e.g., 5x10⁶ Colo205 cells).[1]

-

Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a predetermined average volume (e.g., ~200-400 mm³), randomize mice into treatment and control groups.[13]

-

Drug Formulation and Administration: Formulate A-1331852 for oral gavage. A typical vehicle consists of 60% Phosal 50 PG, 30% PEG-400, and 10% ethanol.[13] Administer the drug according to the specified dosing schedule (e.g., 25 mg/kg daily).[1]

-

Monitoring: Measure tumor volume with calipers regularly (e.g., twice weekly).[13] Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint and Analysis: Continue the study until tumors in the control group reach a specified size or for a predetermined duration. Calculate tumor growth inhibition (TGI) and tumor growth delay (TGD) to quantify efficacy. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., immunohistochemistry for apoptosis markers like cleaved PARP).[12]

Key Considerations and Applications

-

Thrombocytopenia: A primary on-target toxicity associated with BCL-XL inhibition is thrombocytopenia, as platelets rely on BCL-XL for survival.[1][14][15] This has limited the clinical development of broad BCL-XL inhibitors. A-1331852 is a valuable tool for studying this effect and for developing strategies to mitigate it, such as intermittent dosing or the design of platelet-sparing PROTACs.[16]

-

Combination Therapy: A-1331852 has shown significant synergy when combined with other anticancer agents. It can enhance the efficacy of standard chemotherapies like irinotecan and docetaxel, as well as targeted agents like cetuximab in colorectal cancer models.[1][13] It is also explored in combination with other BH3 mimetics, such as the MCL-1 inhibitor S63845, to overcome resistance.[17]

-

Resistance Mechanisms: Resistance to A-1331852 can emerge, potentially through the upregulation of other anti-apoptotic proteins like MCL-1.[12] This highlights the importance of understanding the complete BCL-2 family profile of a tumor when considering BCL-XL inhibition.

References

- 1. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Bcl-xl inhibitors and how do they work? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A 1331852 | Bcl-2 Family | Tocris Bioscience [tocris.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

A-1331852: A Comprehensive Technical Overview of a First-in-Class BCL-XL Inhibitor

Introduction

A-1331852 is a first-in-class, potent, and orally bioavailable inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein.[1][2][3][4][5] It was developed through a structure-based drug design approach, building upon an earlier BCL-XL inhibitor, A-1155463.[1][2][3][4][5] A-1331852 has emerged as a critical tool for investigating the biology of the BCL-2 protein family and represents a promising scaffold for the development of novel cancer therapeutics.[1][3][4] This document provides an in-depth technical guide on the discovery, mechanism of action, and preclinical development of A-1331852.

Discovery and Structure-Based Design

The development of A-1331852 was driven by the need for a selective, orally active BCL-XL inhibitor to overcome the dose-limiting thrombocytopenia observed with dual BCL-2/BCL-XL inhibitors like navitoclax (ABT-263).[1][2] The design strategy focused on modifying the A-1155463 pharmacophore to enhance potency and oral bioavailability.[1][2] Key structural modifications included:

-

Rigidification of the Pharmacophore: To improve binding affinity and reduce conformational flexibility.[1][3][4]

-

Introduction of sp³-rich Moieties: Specifically, the incorporation of an adamantane group to create highly productive interactions within the P4 pocket of BCL-XL.[1]

This optimization resulted in A-1331852, a compound with significantly improved cellular potency and demonstrated oral activity in preclinical models.[1][2]

Mechanism of Action

A-1331852 functions as a BH3 mimetic, selectively binding to the BH3-binding groove of BCL-XL. This high-affinity interaction displaces pro-apoptotic proteins, such as BIM, from BCL-XL. The liberated pro-apoptotic proteins then trigger the mitochondrial pathway of apoptosis through the activation of BAX and BAK, leading to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.[1]

Quantitative Data

The following tables summarize the in vitro binding affinity, cellular efficacy, and pharmacokinetic parameters of A-1331852.

Table 1: In Vitro Binding Affinity and Cellular Efficacy

| Compound | BCL-XL (Ki, nM) | BCL-2 (Ki, nM) | BCL-W (Ki, nM) | MCL-1 (Ki, nM) | MOLT-4 (EC₅₀, nM) | RS4;11 (EC₅₀, nM) |

| A-1331852 | < 0.01 | 6 | 4 | 142 | 6 | >10,000 |

| A-1155463 | - | - | - | - | >120 | >10,000 |

Data sourced from references[1][6]. The EC₅₀ for A-1155463 in MOLT-4 cells is stated to be 20-fold less potent than A-1331852[1].

Table 2: Pharmacokinetic Parameters of A-1331852

| Species | Dose Route | Dose (mg/kg) | t₁/₂ (h) | Vss (L/kg) | Clp (L/h/kg) | AUC (µM·h) | Cmax (µM) | F (%) |

| Rat | IV | 5 | 3.9 | 0.18 | 0.08 | 94.9 | - | - |

| Rat | PO | 5 | - | - | - | 12.5 | 1.97 | 13 |

| CD-1 Mouse | IV | 5 | 2.4 | 0.43 | 0.22 | 34.5 | - | - |

| CD-1 Mouse | PO | 5 | - | - | - | 3.81 | 1.46 | 11 |

Data sourced from reference[1][2].

Table 3: In Vivo Antitumor Efficacy of A-1331852

| Xenograft Model | Treatment | Dose and Schedule | TGImax (%) |

| Colo205 (Colorectal) | A-1331852 | 25 mg/kg, QD x 14 | 35 |

| Colo205 (Colorectal) | Irinotecan | 30 mg/kg, Q3D x 4 | 75 |

| Colo205 (Colorectal) | A-1331852 + Irinotecan | As above | 92 |

| MOLT-4 | A-1331852 | 25 mg/kg | Tumor Regression |

| HCT116/5FUR (Colorectal) | A-1331852 | - | Significant tumor size reduction |

Data sourced from references[1][6][7][8]. TGImax: Maximum tumor growth inhibition.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity of inhibitors to BCL-2 family proteins.

-

Reagents: His-tagged BCL-XL protein, biotinylated BIM BH3 peptide, Europium-labeled anti-His antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

-

Procedure:

-

Incubate BCL-XL with varying concentrations of A-1331852.

-

Add the BIM BH3 peptide, allowing it to compete with the inhibitor for binding to BCL-XL.

-

Add the donor and acceptor fluorophores.

-

-

Detection: Measure the FRET signal. A decrease in the signal indicates displacement of the BIM peptide by the inhibitor.

-

Analysis: Calculate Ki values from the IC₅₀ values obtained from concentration-response curves.

Cell Viability Assay (MOLT-4 and RS4;11 cells)

This assay determines the cytotoxic effect of A-1331852 on cancer cell lines.

-

Cell Culture: Culture MOLT-4 (BCL-XL dependent) and RS4;11 (BCL-2 dependent) cells in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a serial dilution of A-1331852 for a specified duration (e.g., 24-72 hours).

-

Measurement: Add a reagent such as CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.

-

Analysis: Generate dose-response curves and calculate EC₅₀ values to determine the concentration required to inhibit cell growth by 50%.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of A-1331852 in animal models.

-

Animal Model: Use immunodeficient mice (e.g., SCID/Beige).

-

Tumor Implantation: Subcutaneously inoculate cancer cells (e.g., Colo205, HCT116/5FUR) into the flanks of the mice.[7][8][9]

-

Treatment: Once tumors reach a specified volume (e.g., ~220 mm³), randomize mice into treatment and vehicle control groups.[1] Administer A-1331852 orally at a specified dose and schedule.[1]

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved PARP).[7]

The discovery and development of A-1331852 represent a significant advancement in the field of BCL-2 family inhibitors. Its high potency and selectivity for BCL-XL, coupled with its oral bioavailability, have established it as an invaluable research tool for elucidating the role of BCL-XL in cancer and other diseases. The preclinical data strongly support the hypothesis that selective BCL-XL inhibition can be an effective therapeutic strategy, particularly in combination with standard chemotherapies, for the treatment of solid tumors.[1][2] The development of A-1331852 has paved the way for further exploration of selective BCL-XL inhibitors in clinical settings.

References

- 1. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. aacrjournals.org [aacrjournals.org]

A-1331852: A Deep Dive into its Antagonistic Role in BCL-2 Family Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-1331852, a potent and selective small-molecule inhibitor of the B-cell lymphoma-extra large (BCL-XL) protein. We will delve into its mechanism of action, its specific interactions with the BCL-2 family of proteins, and the experimental methodologies used to characterize its activity. This document is intended to be a valuable resource for researchers in oncology, apoptosis, and drug discovery.

Introduction to A-1331852 and the BCL-2 Family

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between pro-survival and pro-apoptotic members.[1] Anti-apoptotic proteins, including BCL-2, BCL-XL, BCL-W, MCL-1, and BFL-1/A1, prevent programmed cell death by sequestering pro-apoptotic proteins like BIM, BID, PUMA, BAX, and BAK.[1][2] In many cancers, the overexpression of anti-apoptotic BCL-2 family members is a key mechanism of survival and resistance to therapy.

A-1331852 is a first-in-class, orally bioavailable BCL-XL inhibitor developed through structure-based drug design.[3][4][5] It was engineered by modifying a precursor compound, A-1155463, to enhance its potency and pharmacokinetic properties.[3][4] A-1331852 acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of BCL-XL, thereby displacing pro-apoptotic proteins and triggering apoptosis.[3][6] Its high selectivity for BCL-XL over other BCL-2 family members, such as BCL-2 and MCL-1, makes it a valuable tool for dissecting the specific roles of BCL-XL in cancer biology and as a potential therapeutic agent.[3]

Quantitative Analysis of A-1331852 Binding and Cellular Activity

The potency and selectivity of A-1331852 have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for A-1331852.

Table 1: Binding Affinity of A-1331852 to BCL-2 Family Proteins

| BCL-2 Family Protein | Binding Affinity (Ki, nM) |

| BCL-XL | <0.01[7][8] |

| BCL-2 | 6[7][8][9] |

| BCL-W | 4[7][8][9] |

| MCL-1 | 142[7][8][9] |

Table 2: Cellular Efficacy of A-1331852 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | EC50 (nM) |

| MOLT-4 | Acute Lymphoblastic Leukemia | Cell Viability | 6[10] |

| RS4;11 | Acute Lymphoblastic Leukemia | Cell Viability | >5,000 |

| HCT116 (parental) | Colorectal Cancer | WST-1 Assay | Not specified, but less effective than in 5-FU resistant |

| HCT116/5FUR | 5-FU Resistant Colorectal Cancer | WST-1 Assay | Not specified, but more potent than in parental |

| NCI-H847 | Small Cell Lung Cancer | CellTiter-Glo | 3[11] |

| NCI-H1417 | Small Cell Lung Cancer | CellTiter-Glo | 7[11] |

| SET-2 | Myeloid Leukemia | CellTiter-Glo | 80[11] |

| HEL | Myeloid Leukemia | CellTiter-Glo | 120[11] |

| OCI-M2 | Myeloid Leukemia | CellTiter-Glo | 100[11] |

Signaling Pathways and Mechanism of Action

A-1331852 induces apoptosis by directly interfering with the protein-protein interactions central to the intrinsic apoptotic pathway. The following diagrams illustrate the mechanism of action of A-1331852.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of A-1331852.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity of A-1331852 to BCL-2 family proteins.

Principle: The assay measures the inhibition of the interaction between a His-tagged BCL-2 family protein and a biotinylated BH3 peptide. A terbium-labeled anti-His antibody (donor) and a streptavidin-dye conjugate (acceptor) are used. When the protein and peptide interact, FRET occurs. A-1331852 competes with the BH3 peptide, disrupting FRET.[12][13]

Protocol:

-

Reagent Preparation:

-

Prepare a 3x BCL TR-FRET Assay Buffer.[5]

-

Dilute His-tagged BCL-XL protein, biotinylated BIM BH3 peptide, terbium-labeled anti-His antibody, and dye-labeled streptavidin acceptor in the assay buffer to desired concentrations.[5]

-

Prepare serial dilutions of A-1331852 in DMSO, then dilute in assay buffer. The final DMSO concentration should not exceed 1%.[12]

-

-

Assay Procedure:

-

Add diluted A-1331852 or DMSO (control) to the wells of a low-volume 384-well plate.[5]

-

Add the BCL-XL protein/terbium-antibody mix to all wells.

-

Add the BIM peptide/streptavidin-dye mix to all wells except the "blank" controls.[5]

-

Incubate the plate at room temperature for 2-3 hours, protected from light.[5][12]

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the FRET ratio (665 nm emission / 620 nm emission).

-

Determine the IC50 value by plotting the FRET ratio against the logarithm of the A-1331852 concentration and fitting the data to a four-parameter logistic equation.

-

Convert IC50 to Ki using the Cheng-Prusoff equation.

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present. A decrease in ATP levels corresponds to a decrease in cell viability.[8]

Protocol:

-

Cell Seeding:

-

Seed cells (e.g., MOLT-4) in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6]

-

Incubate overnight to allow cells to attach (for adherent cells) or stabilize.

-

-

Drug Treatment:

-

Prepare serial dilutions of A-1331852 in culture medium.

-

Add the drug dilutions to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).[14]

-

-

Assay Procedure:

-

Data Acquisition:

-

Measure the luminescence using a plate luminometer.[16]

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only).

-

Normalize the data to the vehicle-treated control cells.

-

Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the A-1331852 concentration.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7]

Protocol:

-

Cell Treatment:

-

Treat cells with A-1331852 at various concentrations for the desired duration.

-

-

Cell Harvesting and Staining:

-

Data Acquisition:

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Caspase-3/7 Activation Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Principle: The Caspase-Glo® 3/7 reagent contains a luminogenic caspase-3/7 substrate. Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[18]

Protocol:

-

Cell Treatment:

-

Seed cells in a white-walled 96-well plate and treat with A-1331852.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

-

Data Acquisition:

-

Measure luminescence with a plate luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control.

-

Co-Immunoprecipitation for BCL-XL:BIM Complex Disruption

This technique is used to demonstrate that A-1331852 disrupts the interaction between BCL-XL and the pro-apoptotic protein BIM in cells.[1]

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with A-1331852 for the desired time.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[19]

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the lysates with an anti-BCL-XL antibody overnight at 4°C.[19]

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against BCL-XL and BIM, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Analysis:

-

A decrease in the amount of BIM co-immunoprecipitated with BCL-XL in A-1331852-treated cells compared to the control indicates disruption of the complex.

-

In Vivo Xenograft Studies

These studies are performed to evaluate the anti-tumor efficacy of A-1331852 in a living organism.[20]

Protocol:

-

Animal Model and Tumor Implantation:

-

Tumor Growth and Treatment:

-

Monitor tumor growth by measuring tumor volume with calipers.[21]

-

When tumors reach a certain size (e.g., 150-220 mm³), randomize the mice into treatment and control groups.[10][22]

-

Administer A-1331852 orally at a specified dose and schedule (e.g., 25 mg/kg daily).[10] The vehicle control is administered to the control group.

-

-

Efficacy Evaluation:

-

Continue to measure tumor volume throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved PARP).[20]

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

-

Perform statistical analysis to compare the tumor volumes and weights between the treatment and control groups.

-

Conclusion

A-1331852 is a highly potent and selective BCL-XL inhibitor that has proven to be an invaluable tool for studying the role of BCL-XL in apoptosis and cancer. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it a robust compound for both basic research and preclinical drug development. This guide provides a solid foundation for researchers and scientists working with A-1331852 and other BH3 mimetics, enabling a deeper understanding of their therapeutic potential.

References

- 1. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kumc.edu [kumc.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. OUH - Protocols [ous-research.no]

- 16. ch.promega.com [ch.promega.com]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. aging-us.com [aging-us.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 22. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the pharmacology of A-1331852

An In-Depth Technical Guide to the Pharmacology of A-1331852

Introduction

A-1331852 is a first-in-class, orally bioavailable, and highly potent small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein.[1][2][3] Developed through structure-based drug design by re-engineering its predecessor, A-1155463, A-1331852 was created to provide a selective tool for exploring BCL-XL biology and to serve as a foundation for oncology drug discovery programs.[1][4] Its design incorporates a rigidified pharmacophore and sp³-rich moieties that enable high-affinity interactions within the P4 pocket of BCL-XL.[1][5] This molecule has been instrumental in preclinical studies to validate selective BCL-XL inhibition as a therapeutic strategy, particularly in solid tumors, and to dissect the specific roles of BCL-2 family proteins in cancer cell survival and chemotherapy resistance.[1][6][7][8]

Mechanism of Action

A-1331852 functions as a BH3 mimetic, targeting the BH3-binding groove of anti-apoptotic BCL-2 family proteins. It exhibits high selectivity for BCL-XL.[9][10] In healthy cells, BCL-XL sequesters pro-apoptotic proteins, such as BIM, preventing them from activating the mitochondrial pathway of apoptosis.

By binding to BCL-XL with high affinity, A-1331852 displaces these pro-apoptotic proteins.[1] The liberated BIM can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and subsequent activation of caspase-9 and caspase-3/7, ultimately executing the apoptotic program.[1] This targeted disruption of protein-protein interactions selectively induces apoptosis in cancer cells that are dependent on BCL-XL for survival.[1][6]

Figure 1: Mechanism of A-1331852-induced apoptosis.

Pharmacological Profile

Binding Affinity and Selectivity

A-1331852 is a high-affinity ligand for BCL-XL, with significantly lower affinity for other BCL-2 family members, demonstrating its high selectivity. The binding affinities (Ki) are summarized below.

| Protein | Binding Affinity (Ki, nM) | Selectivity vs. BCL-XL |

| BCL-XL | <0.01 | - |

| BCL-W | 4 | >400-fold |

| BCL-2 | 6 | >600-fold |

| MCL-1 | 142 | >14,000-fold |

| Data sourced from Tocris Bioscience and Selleck Chemicals.[9][10] |

In Vitro Cellular Activity

The compound potently induces cell death in BCL-XL-dependent cancer cell lines while sparing cells that rely on other anti-apoptotic proteins, such as the BCL-2-dependent RS4;11 line.

| Cell Line | Description | Potency (EC50, nM) |

| MOLT-4 | Acute Lymphoblastic Leukemia (BCL-XL dependent) | 6 |

| RS4;11 | Acute Lymphoblastic Leukemia (BCL-2 dependent) | >10,000 |

| Data sourced from the primary discovery publication.[1][6] |

Pharmacokinetics

A-1331852 exhibits suitable pharmacokinetic properties for in vivo studies, with demonstrated oral exposure in both rats and mice. Despite modest oral bioavailability, the resulting plasma concentrations are sufficient to achieve multiples of the cellular EC50.[1]

| Species | Route | Dose (mg/kg) | t½ (h) | Vss (L/kg) | Clp (L/h/kg) | AUC (μM·h) | Cmax (μM) | F (%) |

| Rat | IV | 5 | 3.9 | 0.18 | 0.08 | 94.9 | - | - |

| PO | 5 | - | - | - | 12.5 | 1.97 | 13 | |

| CD-1 Mouse | IV | 5 | 2.4 | 0.43 | 0.22 | 34.5 | - | - |

| PO | 5 | - | - | - | 3.81 | 1.46 | 11 | |

| Table compiled from data in "Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor".[1][6] |

In Vivo Efficacy

A-1331852 has demonstrated significant anti-tumor activity in various preclinical xenograft models:

-

Monotherapy: As a single agent, it induces tumor regressions in the MOLT-4 xenograft model.[9]

-

Combination Therapy: It enhances the antitumor effects of standard chemotherapies and other targeted agents. For instance, it has shown efficacy in combination with irinotecan in a colorectal cancer model (Colo205) and with docetaxel in lung cancer models.[1] It also potentiates the effect of the EGFR inhibitor cetuximab in metastatic colorectal cancer patient-derived models.[11]

-

Novel Indications: Studies have shown its efficacy in inducing apoptosis in models of Epstein-Barr virus-associated T- and NK-cell lymphoma.[7] It has also been shown to suppress the proliferation of fluorouracil-resistant colorectal cancer cells.[8][12][13]

Key Experimental Protocols

Time-Resolved FRET (TR-FRET) Binding Assay

This assay is used to determine the binding affinity of A-1331852 to BCL-2 family proteins.

Methodology:

-

Reagents: Recombinant, histidine-tagged BCL-2 family proteins (e.g., BCL-XL), a fluorescently labeled BH3 peptide probe (e.g., FAM-BAD), and an anti-histidine antibody conjugated to a FRET acceptor (e.g., terbium cryptate).

-

Principle: In the absence of an inhibitor, the BH3 peptide binds to the BCL-XL protein. The proximity of the fluorescent label on the peptide (donor) to the terbium conjugate on the antibody (acceptor) results in a high FRET signal upon excitation.

-

Procedure: The BCL-XL protein and the peptide probe are incubated with varying concentrations of A-1331852.

-

Measurement: The plate is read on a TR-FRET-capable reader. The inhibitor displaces the probe, decreasing the FRET signal in a concentration-dependent manner.

-

Analysis: The resulting data is used to calculate the IC50, which can be converted to a Ki value.

Figure 2: Workflow for a TR-FRET binding assay.

In Vivo Xenograft Efficacy Study

This protocol outlines the general steps for evaluating the anti-tumor activity of A-1331852 in a mouse model.

Methodology:

-

Cell Culture: The selected human cancer cell line (e.g., Colo205) is cultured under standard conditions.

-

Implantation: A suspension of tumor cells is subcutaneously injected into immunocompromised mice (e.g., SCID/Beige mice).

-

Tumor Growth: Tumors are allowed to grow to a predetermined average volume (e.g., ~200 mm³).

-

Randomization: Mice are randomized into treatment groups (e.g., vehicle control, A-1331852 alone, combination agent, A-1331852 + combination).

-

Dosing: A-1331852 is formulated for oral administration (e.g., in 60% Phosal 50 PG, 30% PEG-400, 10% ethanol) and dosed daily.[11] Other agents are administered according to their specific protocols.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after a fixed duration. Tumors are often excised for weighing and further analysis (e.g., immunohistochemistry for apoptosis markers).

Figure 3: Workflow for an in vivo xenograft study.

Safety and Toxicology

The primary on-target toxicity associated with BCL-XL inhibition is thrombocytopenia (a rapid and reversible decrease in platelet count).[14] Platelets are uniquely dependent on BCL-XL for their survival, and its inhibition leads to their premature apoptosis.[14] This effect was a significant dose-limiting toxicity for the dual BCL-2/BCL-XL inhibitor navitoclax (ABT-263).[1][6]

A key rationale for developing a BCL-XL selective inhibitor like A-1331852 was to uncouple this platelet toxicity from other hematological toxicities. For example, when navitoclax was combined with chemotherapies like docetaxel, it exacerbated neutropenia, an effect attributed to its BCL-2 inhibitory activity.[1][6] A-1331852 was used in preclinical studies to demonstrate that a BCL-XL selective agent could be combined with chemotherapy to treat solid tumors while avoiding this aggravated neutropenia.[1][6]

Conclusion

A-1331852 is a highly potent and selective BCL-XL inhibitor with excellent cellular activity and oral bioavailability sufficient for in vivo studies. Its development marked a critical step in validating BCL-XL as a therapeutic target in oncology. As a research tool, it has been invaluable for elucidating the specific dependencies of cancer cells on BCL-2 family members and for exploring rational combination therapies. The pharmacological profile of A-1331852 has provided a robust preclinical foundation for the continued development of next-generation BCL-XL inhibitors aimed at maximizing therapeutic efficacy while managing on-target toxicities.

References

- 1. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ashpublications.org [ashpublications.org]

- 8. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]

A-1331852: A Technical Guide to Investigating Programmed Cell Death

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1331852 is a first-in-class, potent, and orally bioavailable small molecule inhibitor of B-cell lymphoma-extra large (BCL-xL), a key anti-apoptotic protein.[1] As a highly selective antagonist of BCL-xL, A-1331852 serves as a critical tool for dissecting the molecular mechanisms of programmed cell death, also known as apoptosis. Dysregulation of apoptosis is a hallmark of cancer, making BCL-xL an attractive therapeutic target. A-1331852 induces apoptosis in BCL-xL-dependent tumor cells and has demonstrated anti-tumor efficacy in preclinical models, both as a single agent and in combination with other therapies.[2][3][4] This technical guide provides an in-depth overview of A-1331852, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in studying programmed cell death.

Mechanism of Action

A-1331852 functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the BCL-xL protein.[5][6] This action disrupts the interaction between BCL-xL and pro-apoptotic proteins such as BIM, BAK, and BAX.[5] In cancer cells that rely on BCL-xL for survival, this disruption liberates the pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic cascade. The key events in this pathway include the release of cytochrome c from the mitochondria, activation of caspase-3 and -7, and subsequent cellular dismantling.[7]

Quantitative Data

The following tables summarize the quantitative data regarding the binding affinity and cellular efficacy of A-1331852.

Table 1: In Vitro Binding Affinity of A-1331852 to BCL-2 Family Proteins

| Target Protein | Binding Affinity (Ki) |

| BCL-xL | < 0.01 nM[2][8] |

| BCL-2 | 6 nM[2][4][8] |

| BCL-W | 4 nM[2][8] |

| MCL-1 | 142 nM[2][4][8] |

Table 2: In Vitro Cellular Efficacy of A-1331852 in Various Cell Lines

| Cell Line | Cancer Type | Efficacy (EC50/IC50) | Assay |

| MOLT-4 | Acute Lymphoblastic Leukemia | 6 nM (EC50)[4][7][9][10] | Cell Viability |

| NCI-H847 | - | 3 nM (EC50)[11][12] | CellTiter-Glo |

| NCI-H1417 | - | 7 nM (EC50)[11][12] | CellTiter-Glo |

| SET-2 | - | 80 nM (EC50)[11][12] | CellTiter-Glo |

| HEL | - | 120 nM (EC50)[11][12] | CellTiter-Glo |

| OCI-M2 | - | 100 nM (EC50)[11][12] | CellTiter-Glo |

| H1299 | - | 100 nM[2] | Apoptosis Assay |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of A-1331852 on programmed cell death.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Opaque-walled multi-well plates (96- or 384-well)

-

Mammalian cells in culture medium

-

A-1331852

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells in opaque-walled multi-well plates at a desired density (e.g., 5,000 cells/well for a 96-well plate) in a final volume of 100 µL.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 overnight.

-

Treat the cells with various concentrations of A-1331852 or a vehicle control (DMSO).

-

Incubate for the desired treatment period (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence with a luminometer.

Apoptosis Assay (Annexin V Staining)

This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.

Materials:

-

Cells in suspension

-

A-1331852

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin-Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Seed cells (e.g., 1 x 10^6 cells) and treat with A-1331852 or vehicle control for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS and centrifuge at 600 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI working solution.

-

Incubate the cells at room temperature for 15 minutes in the dark.

-

After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube and mix gently.

-

Keep the samples on ice and analyze by flow cytometry as soon as possible.

Caspase-3/7 Activation Assay

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

-

Cells in culture

-

A-1331852

-

Caspase-Glo® 3/7 Assay System (Promega) or similar fluorogenic substrate for caspase-3/7

-

Luminometer or fluorescence microplate reader

Procedure:

-

Plate cells in a 96-well plate and treat with A-1331852 or vehicle control.

-

After the treatment period, equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix the contents by gently shaking the plate for 30-60 seconds.

-

Incubate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence or fluorescence using a plate reader.

Cytochrome c Release Assay

This protocol is for detecting the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.

Materials:

-

Cells treated with A-1331852

-

Cytosol Extraction Buffer (e.g., containing digitonin or a mild detergent)

-

Mitochondrial Lysis Buffer

-

SDS-PAGE gels

-

Antibodies against Cytochrome c and a mitochondrial marker (e.g., COX IV)

Procedure:

-

Induce apoptosis in cells by treating with A-1331852.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a cytosol extraction buffer and incubate on ice to selectively permeabilize the plasma membrane.

-

Centrifuge to pellet the intact mitochondria. The supernatant contains the cytosolic fraction.

-

Lyse the mitochondrial pellet with a mitochondrial lysis buffer.

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an antibody against Cytochrome c. A mitochondrial marker should be used to confirm the purity of the fractions.

BCL-xL:BIM Complex Immunoprecipitation

This protocol is to assess the disruption of the BCL-xL:BIM protein-protein interaction by A-1331852.

Materials:

-

K562 cells (or other suitable cell line)

-

A-1331852 (100 nM)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody against BCL-xL

-

Protein A/G agarose beads

-

Antibodies against BIM and BCL-xL for Western blotting

Procedure:

-

Treat K562 cells with 100 nM A-1331852 for 0-2 hours.

-

Lyse the cells in an appropriate lysis buffer.

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-BCL-xL antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against BCL-xL and BIM to detect the co-immunoprecipitated proteins.

Visualizations

Signaling Pathway of A-1331852-Induced Apoptosis

References

- 1. scispace.com [scispace.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 3. benchchem.com [benchchem.com]

- 4. moleculardevices.com [moleculardevices.com]

- 5. OUH - Protocols [ous-research.no]

- 6. Apoptosis [worldwide.promega.com]

- 7. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

A-1331852: A Technical Guide to its Mechanism of Action and Effect on Mitochondrial Outer Membrane Permeabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-1331852 is a first-in-class, potent, and orally bioavailable small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein.[1][2] By selectively binding to BCL-XL, A-1331852 disrupts its interaction with pro-apoptotic proteins, thereby triggering the intrinsic pathway of apoptosis. This guide provides an in-depth technical overview of A-1331852's core mechanism, focusing on its profound effect on mitochondrial outer membrane permeabilization (MOMP), a critical event in programmed cell death. We will explore the underlying signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for assessing its activity.

Introduction to A-1331852 and its Target: BCL-XL

The BCL-2 family of proteins are central regulators of apoptosis, with members that either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death. BCL-XL is an anti-apoptotic member frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. A-1331852 is a BH3 mimetic that mimics the action of pro-apoptotic BH3-only proteins to selectively inhibit BCL-XL.[3]

Mechanism of Action: Inducing Mitochondrial Outer Membrane Permeabilization (MOMP)

The primary mechanism of action of A-1331852 is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by the permeabilization of the outer mitochondrial membrane, a point of no return in apoptotic signaling.

Signaling Pathway

In healthy cells, BCL-XL sequesters pro-apoptotic proteins such as BIM, BAK, and BAX, preventing their activation. A-1331852 competitively binds to the BH3-binding groove of BCL-XL, displacing these pro-apoptotic partners.[1] The released BIM can then directly activate BAX and BAK. Activated BAX and BAK undergo conformational changes, leading to their oligomerization and insertion into the outer mitochondrial membrane.[4][5] This forms pores that increase the permeability of the membrane, an event known as MOMP.[6][7]

The permeabilization of the outer mitochondrial membrane leads to the release of several pro-apoptotic factors from the intermembrane space into the cytosol, including:

-

Cytochrome c: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.

-

Smac/DIABLO: This protein inhibits the activity of inhibitors of apoptosis proteins (IAPs), thereby promoting caspase activation.

The activation of caspase-9 initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-7. These caspases are responsible for cleaving a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data

The potency and selectivity of A-1331852 have been characterized in various biochemical and cell-based assays.

Binding Affinity (Ki) of A-1331852 for BCL-2 Family Proteins

| BCL-2 Family Protein | Ki (nM) | Selectivity vs BCL-XL |

| BCL-XL | <0.01 | - |

| BCL-2 | 6 | >600-fold |

| BCL-W | 4 | >400-fold |

| MCL-1 | 142 | >14,200-fold |

Data compiled from Selleck Chemicals and Axon Medchem.[8][9]

Cellular Efficacy (EC50/IC50) of A-1331852 in Various Cell Lines

| Cell Line | Cancer Type | EC50/IC50 (nM) |

| Molt-4 | Acute Lymphoblastic Leukemia | 6 |

| NCI-H847 | Small Cell Lung Cancer | 3 |

| NCI-H1417 | Small Cell Lung Cancer | 7 |

| SET-2 | Myeloid Leukemia | 80 |

| HEL | Erythroleukemia | 120 |

| OCI-M2 | Myeloid Leukemia | 100 |

| NALM-6 | B-cell Precursor ALL | Sensitive |

| RCH-ACV | B-cell Precursor ALL | Insensitive |

Data compiled from MedChemExpress and a study on B-cell precursor ALL.[10][11]

Experimental Protocols

The following are detailed protocols for key experiments used to assess the effect of A-1331852 on mitochondrial outer membrane permeabilization and apoptosis.

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of A-1331852 for the desired time period to induce apoptosis. Include untreated and vehicle-treated cells as negative controls.

-

Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle method like trypsinization. Combine with the collected medium. For suspension cells, directly collect the cells.

-

Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

-

Cell Treatment: Seed cells in a multi-well plate and treat with A-1331852. Include a positive control for mitochondrial depolarization, such as CCCP (5-50 µM for 15-30 minutes).

-

JC-1 Staining: Prepare a JC-1 staining solution (typically 1-10 µM in cell culture medium). Remove the treatment medium and add the JC-1 staining solution to each well.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

-

Washing: Centrifuge the plate at 400 x g for 5 minutes and carefully remove the supernatant. Wash the cells with an assay buffer.

-

Analysis: Analyze the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

-

J-aggregates (red fluorescence): Excitation ~540 nm, Emission ~590 nm.

-

JC-1 monomers (green fluorescence): Excitation ~485 nm, Emission ~535 nm.

-

Detection of Cytochrome c Release by Western Blotting

This method involves the subcellular fractionation of cells to separate the mitochondrial and cytosolic fractions, followed by western blotting to detect the presence of cytochrome c in each fraction.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with A-1331852 and harvest as described previously.

-

Subcellular Fractionation: a. Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow cells to swell. b. Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle. c. Centrifuge the homogenate at a low speed (~700-1000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells. d. Transfer the supernatant to a new tube and centrifuge at a higher speed (~10,000-15,000 x g) for 20-30 minutes at 4°C to pellet the mitochondria. e. The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.

-

Western Blotting: a. Lyse the mitochondrial pellet and determine the protein concentration of both the cytosolic and mitochondrial fractions. b. Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. c. Probe the membrane with a primary antibody specific for cytochrome c. d. Use antibodies against a cytosolic marker (e.g., GAPDH or β-actin) and a mitochondrial marker (e.g., COX IV or VDAC) to confirm the purity of the fractions. e. Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates MOMP.

Conclusion

A-1331852 is a highly selective and potent BCL-XL inhibitor that effectively induces apoptosis in BCL-XL-dependent cancer cells. Its mechanism of action is centered on the induction of mitochondrial outer membrane permeabilization, a key event in the intrinsic apoptotic pathway. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of targeting BCL-XL with compounds like A-1331852. Further investigation into the synergistic effects of A-1331852 with other anti-cancer agents and its efficacy in various preclinical models will continue to be of significant interest.

References

- 1. 101.200.202.226 [101.200.202.226]

- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 3. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. BAK plays a key role in A-1331852-induced apoptosis in senescent chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BID- and BAX-mediated mitochondrial pathway dominates A-1331852-induced apoptosis in senescent A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. glpbio.com [glpbio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potent and Selective Binding of A-1331852 to BCL-XL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity and mechanism of action of A-1331852, a highly potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). A-1331852 represents a significant advancement in the development of targeted cancer therapeutics, offering a powerful tool to dissect the dependencies of cancer cells on BCL-XL for survival. This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used for its characterization, and its impact on cellular signaling pathways.

Quantitative Binding Affinity of A-1331852

A-1331852 exhibits exceptional affinity for BCL-XL, with a dissociation constant (Ki) of less than 0.01 nM.[1][2] Its selectivity for BCL-XL over other BCL-2 family members is a key attribute, minimizing off-target effects. The following table summarizes the binding affinities of A-1331852 for various BCL-2 family proteins.

| Target Protein | Binding Affinity (Ki, nM) |

| BCL-XL | < 0.01 |

| BCL-2 | 6 |

| BCL-W | 4 |

| MCL-1 | 142 |

Data compiled from multiple sources.[1][2][3]

In cellular assays, A-1331852 demonstrates potent on-target activity, inducing apoptosis in BCL-XL-dependent cell lines. For instance, in MOLT-4, a human acute lymphoblastic leukemia cell line known to be dependent on BCL-XL, A-1331852 exhibits an effective concentration (EC50) of 6 nM.[1][4][5]

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The binding affinity of A-1331852 to BCL-XL is predominantly determined using a competitive binding assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This robust and high-throughput method measures the displacement of a fluorescently labeled peptide (a known BCL-XL ligand) by the inhibitor.

Principle of the TR-FRET Assay:

The assay utilizes a recombinant, His-tagged BCL-XL protein and a biotinylated peptide derived from the BH3 domain of a pro-apoptotic protein like BIM or BAK. A terbium-labeled anti-His antibody serves as the FRET donor, and a streptavidin-conjugated fluorophore (e.g., DyLight 650) acts as the FRET acceptor. When the labeled peptide is bound to BCL-XL, the donor and acceptor are in close proximity, resulting in a high FRET signal upon excitation. A-1331852 competes with the peptide for binding to BCL-XL, leading to a decrease in the FRET signal in a dose-dependent manner.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 1x assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20).

-

Dilute recombinant His-tagged BCL-XL protein to the desired concentration (e.g., 5 nM) in assay buffer.

-

Dilute the biotinylated BH3 peptide to the desired concentration (e.g., 10 nM) in assay buffer.

-

Dilute the terbium-labeled anti-His antibody (donor) and streptavidin-conjugated fluorophore (acceptor) in assay buffer according to the manufacturer's instructions.

-

Prepare a serial dilution of A-1331852 in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted A-1331852 solution or vehicle (for control wells) to the appropriate wells.

-

Add 5 µL of the diluted His-tagged BCL-XL protein solution to all wells.

-

Add 5 µL of a pre-mixed solution of the terbium-labeled anti-His antibody and streptavidin-conjugated fluorophore to all wells.

-

Initiate the binding reaction by adding 5 µL of the diluted biotinylated BH3 peptide solution to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible microplate reader. Measure the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

-

Plot the TR-FRET ratio against the logarithm of the A-1331852 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

Visualizing the Molecular Interactions and Cellular Consequences

The following diagrams illustrate the experimental workflow of the TR-FRET assay and the signaling pathway affected by A-1331852.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. A new assay based on fluorescence resonance energy transfer to determine the binding affinity of Bcl-xL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. PathSpecific™ Human BCL-XL Assay Kit, TR-FRET - Creative Biolabs [creative-biolabs.com]

A-1331852: A Potent and Selective BCL-XL Inhibitor for Cancer Biology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract